7Z,10Z-hexadecadienoic acid
Overview
Description
7Z,10Z-hexadecadienoic acid: is a polyunsaturated fatty acid with the molecular formula C16H28O2. It is characterized by the presence of two double bonds located at positions 7 and 10 in the carbon chain, both in the cis (Z) configuration . This compound is a minor constituent of certain volatile oils and has been identified in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Z,10Z-hexadecadienoic acid typically involves the use of acetylenes and their derivatives to form carbon-carbon bonds through cross-coupling reactions. One common method is the reaction of a propargyl derivative with a terminal acetylene in the presence of equimolar amounts of copper (I) as a catalyst . This method ensures the formation of double bonds primarily in the Z-configuration. The reaction conditions often require elevated temperatures and extended reaction times to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 7Z,10Z-hexadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions to form esters and amides, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Esterification reactions often use alcohols and acid catalysts, while amidation reactions use amines and coupling agents.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Chemistry: 7Z,10Z-hexadecadienoic acid is used as a precursor in the synthesis of more complex lipids and as a model compound in studies of fatty acid metabolism and oxidation .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on lipid signaling pathways .
Medicine: Research has explored the potential health benefits of this compound, including its anti-inflammatory and anti-carcinogenic properties. It is also studied for its role in preventing atherosclerosis and obesity .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also utilized in the production of biodegradable polymers .
Mechanism of Action
The mechanism of action of 7Z,10Z-hexadecadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for certain nuclear receptors, modulating gene expression related to lipid metabolism and inflammation . The compound’s effects on molecular targets and pathways are still under investigation, but it is known to interact with enzymes involved in fatty acid oxidation and synthesis .
Comparison with Similar Compounds
Linoleic acid: Another polyunsaturated fatty acid with two double bonds, but located at positions 9 and 12.
Alpha-linolenic acid: A polyunsaturated fatty acid with three double bonds at positions 9, 12, and 15.
Gamma-linolenic acid: A polyunsaturated fatty acid with three double bonds at positions 6, 9, and 12.
Uniqueness: 7Z,10Z-hexadecadienoic acid is unique due to the specific positions of its double bonds (7 and 10) and its cis configuration. This structural feature imparts distinct physical and chemical properties, influencing its biological activity and industrial applications .
Properties
IUPAC Name |
(7Z,10Z)-hexadeca-7,10-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJGPAAPSBVXNU-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309829 | |
Record name | 7Z,10Z-Hexadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7Z,10Z-Hexadecadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28290-73-5 | |
Record name | 7Z,10Z-Hexadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28290-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7Z,10Z-Hexadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7Z,10Z-Hexadecadienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000477 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding higher concentrations of 7Z,10Z-hexadecadienoic acid in the control group compared to the groups with vaginal conditions?
A: The study found that women with no vaginal infections or dysbiosis (the control group) had higher concentrations of this compound in their vaginal discharge compared to women with vulvovaginal candidiasis or cytolytic vaginosis []. While the specific role of this compound in vaginal health is not fully understood, its higher concentration in the healthy control group suggests a potential association with a balanced vaginal environment. Further research is needed to investigate if this fatty acid contributes to maintaining vaginal health or if its presence is simply a marker of a healthy vaginal microbiome.
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